6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

Lipophilicity Drug-likeness SAR analysis

6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS 154869-06-4) is a heterocyclic building block belonging to the 2-phenylquinoline-4-carboxylic acid class, with the molecular formula C₁₇H₁₂ClNO₂ and a molecular weight of 297.74 g/mol. The compound is characterized by a melting point of 315°C, a computed LogP of 4.56, and a topological polar surface area (TPSA) of 50.19 Ų.

Molecular Formula C17H12ClNO2
Molecular Weight 297.74
CAS No. 154869-06-4
Cat. No. B2613118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid
CAS154869-06-4
Molecular FormulaC17H12ClNO2
Molecular Weight297.74
Structural Identifiers
SMILESCC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
InChIKeyCDZCTMBUDWLODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS 154869-06-4): Core Scaffold Identity and Procurement Baseline


6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS 154869-06-4) is a heterocyclic building block belonging to the 2-phenylquinoline-4-carboxylic acid class, with the molecular formula C₁₇H₁₂ClNO₂ and a molecular weight of 297.74 g/mol . The compound is characterized by a melting point of 315°C, a computed LogP of 4.56, and a topological polar surface area (TPSA) of 50.19 Ų . It is supplied as a solid by multiple reputable vendors, including Key Organics/BIONET (product code 2Y-0931), Apollo Scientific (OR15394), and Synblock, typically at 95–97% purity, and is classified for Research and Development use under GHS hazard statements H302, H312, and H332 . The 2-phenylquinoline-4-carboxylic acid scaffold has been validated as a key pharmacophore in histone deacetylase (HDAC) inhibition [1] and antimalarial drug discovery programs [2], positioning this specific derivative as a strategically functionalized intermediate for medicinal chemistry and chemical biology applications.

Why Generic 2-Phenylquinoline-4-carboxylic Acids Cannot Substitute for 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid in SAR-Driven Research


The 2-phenylquinoline-4-carboxylic acid scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to substituent identity and position on the quinoline core. In the antimalarial 2-phenylquinoline series described in US 2003/0097000, both the presence of a 6-chloro substituent and a 3-methyl group independently contribute to pharmacological activity, with the combination of these substituents defining a distinct chemotype [1]. Similarly, in the HDAC inhibitor series reported by Hui et al. (2022), modifications at the quinoline 2-, 3-, and 6-positions directly affect HDAC isoform selectivity and antiproliferative potency [2]. The target compound uniquely combines an electron-withdrawing chlorine at position 6 with an electron-donating methyl group at position 3 on the same quinoline ring, creating an electronic environment that cannot be replicated by analogs carrying only one of these substituents—such as 6-chloro-2-phenylquinoline-4-carboxylic acid (CAS 6633-62-1, lacking the 3-methyl group) or 3-methyl-2-phenylquinoline-4-carboxylic acid (CAS 43071-45-0, lacking the 6-chloro substituent). This dual substitution directly impacts calculated lipophilicity (LogP 4.56 vs. 4.25 and 3.91, respectively) and is expected to influence target binding, metabolic stability, and downstream biological readouts in a manner that cannot be predicted from single-substituent analogs. Generic substitution without experimental validation of SAR concordance therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence: 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid vs. Closest Analogs


Lipophilicity Differentiation: Combined 6-Cl and 3-CH₃ Substitution Yields the Highest LogP Among 2-Phenylquinoline-4-carboxylic Acid Analogs

The target compound (CAS 154869-06-4) exhibits a computed LogP of 4.56, which is higher than all three of its closest structural analogs. The 6-chloro-2-phenylquinoline-4-carboxylic acid analog (CAS 6633-62-1, lacking the 3-methyl group) has a LogP of 4.25, representing a ΔLogP of −0.31 [1]. The 3-methyl-2-phenylquinoline-4-carboxylic acid analog (CAS 43071-45-0, lacking the 6-chloro substituent) has a LogP of 3.91, representing a ΔLogP of −0.65 [2]. The parent scaffold 2-phenylquinoline-4-carboxylic acid (cinchophen, CAS 132-60-5) has a LogP of approximately 3.60–3.99, representing a ΔLogP of −0.57 to −0.96 . This progressive increase in lipophilicity from the parent scaffold through mono-substituted analogs to the dual-substituted target compound is consistent with the additive contributions of the chloro (+0.34) and methyl (+0.31 to +0.45) groups, and positions the target compound as the most membrane-permeable member of this analog series.

Lipophilicity Drug-likeness SAR analysis

Thermal Stability Advantage: Melting Point Elevation Driven by Dual 6-Cl and 3-CH₃ Substitution

The target compound has a measured melting point of 315°C , which is substantially higher than that of its closest analogs. The 3-methyl analog (CAS 43071-45-0, lacking the 6-chloro group) has a reported melting point of 299°C, a difference of −16°C . The parent scaffold 2-phenylquinoline-4-carboxylic acid (CAS 132-60-5) melts at 213–216°C, a difference of approximately −100°C . This melting point elevation in the target compound is consistent with enhanced intermolecular interactions in the crystalline state, likely arising from the combined contributions of the polarizable chlorine atom (enhancing van der Waals contacts) and the methyl group (affecting crystal packing). The higher melting point indicates greater thermal robustness during storage and handling.

Thermal stability Solid-state properties Formulation

Isomeric Differentiation: 3-Methyl-Quinoline vs. 3-Methylphenyl Substitution Defines Distinct Chemical Space

The target compound (CAS 154869-06-4) bears its methyl substituent at the 3-position of the quinoline ring, distinguishing it from the regioisomeric analog 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 724749-61-5), which carries the methyl group on the meta position of the 2-phenyl ring [1]. Although both compounds share the identical molecular formula C₁₇H₁₂ClNO₂ and molecular weight 297.74 g/mol, the positional difference places the methyl group in distinct electronic environments: in the target compound, the 3-methyl group is conjugated with the quinoline π-system and is adjacent to the carboxylic acid, while in the regioisomer the methyl group is isolated on the pendant phenyl ring. This positional isomerism results in different predicted boiling points (target compound: not reported; regioisomer: 418–474°C predicted) and density (regioisomer: 1.37 g/cm³) [1], and is expected to produce divergent biological target engagement profiles. No measurable quantitative biological comparison between these two isomers has been reported in the peer-reviewed literature.

Regioisomerism Scaffold diversity Chemical library design

Scaffold Validation in Antimalarial 2-Phenylquinoline Series: 6-Chloro-3-methyl Substitution Pattern Defined as Pharmacologically Active

United States Patent Application US 2003/0097000 explicitly describes 2-phenylquinoline derivatives in which the combination of a 6-chloro substituent and a 3-methyl group on the quinoline core, together with aminoalcohol side chains at the 4-position, produces compounds active in the treatment of malaria [1]. The patent specifically enumerates substitution patterns where 'R6 represents a 6-chloro, R3 represents a methyl' (paragraph [0024]) and 'R6 represents a 5-chloro, R3 represents a methyl' (paragraph [0027]), establishing that both the chloro position and the presence of the 3-methyl group are pharmacologically relevant variables [1]. The target compound (CAS 154869-06-4), bearing the free carboxylic acid at position 4, serves as the direct synthetic precursor to the patented aminoalcohol and aminoalkyl derivatives via standard amidation or esterification/aminolysis sequences. While no IC₅₀ values are reported in the patent for the free carboxylic acid itself, the explicit enumeration of the 6-Cl/3-CH₃ substitution pattern as an active chemotype provides class-level evidence that this substitution pattern is biologically relevant.

Antimalarial 2-Phenylquinoline Patent SAR

HDAC Inhibitor Cap Group Validation: 2-Phenylquinoline-4-carboxylic Acid Scaffold Confirmed as Privileged Zinc-Binding Group Cap

In a 2022 study published in Frontiers in Chemistry, Hui et al. demonstrated that the 2-substituted phenylquinoline-4-carboxylic acid group, when introduced as the cap moiety of HDAC inhibitors, yields compounds with significant HDAC isoform selectivity [1]. The study synthesized 30 compounds and identified D28 as an HDAC3-selective inhibitor with potent in vitro anticancer activity (K562 cell line, G2/M arrest and apoptosis induction) [1]. While the specific 6-chloro-3-methyl substitution pattern was not among the reported analogs, the study establishes the 2-phenylquinoline-4-carboxylic acid scaffold—and by extension, substituted variants thereof—as a validated pharmacophore for HDAC inhibitor development. A separate computational study on quinoline-4-carboxylic acid derivatives as alkaline phosphatase inhibitors (2015, RSC Advances) further demonstrated that substituent identity at the quinoline 6-position directly modulates inhibitory potency, with SAR analysis showing that electron-withdrawing groups at position 6 enhance target engagement [2]. These findings support the inference that the 6-chloro substituent on the target compound is a pharmacologically relevant modification within this scaffold class.

HDAC inhibition Epigenetics Cancer

Documented Vendor Supply Chain: Full Characterization and SDS Availability vs. Lesser-Documented Analogs

The target compound is supplied with a formal Safety Data Sheet (SDS) by Key Organics/BIONET (product code 2Y-0931, SDS issue date 01 December 2017, updated 19 May 2025) , and is available from multiple independent vendors including Apollo Scientific (OR15394, 95% purity) , Synblock (NLT 98% purity, with supporting NMR, HPLC, and LC-MS documentation) , Leyan (97% purity) , and Chemscene (97% purity) . This multi-vendor availability with documented purity specifications and analytical characterization contrasts with several close analogs: for example, 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 724749-61-5) is primarily available through custom synthesis only, and 6-chloro-2-phenylquinoline-4-carboxylic acid (CAS 6633-62-1) lacks a reported melting point in major databases. The availability of an SDS with full GHS classification (Acute Toxicity Category 4 for oral, dermal, and inhalation routes; H302, H312, H332) enables compliant laboratory handling without the delays associated with custom synthesis and de novo hazard assessment.

Quality assurance Procurement Characterization

Optimal Research and Industrial Application Scenarios for 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid Based on Evidence


Medicinal Chemistry: Synthesis of HDAC Inhibitor Candidate Libraries with Tunable Cap Group Lipophilicity

The 2-phenylquinoline-4-carboxylic acid scaffold has been validated as a cap group for histone deacetylase (HDAC) inhibitors, with demonstrated HDAC3 selectivity and in vitro anticancer activity in the K562 cell line . The target compound, with its elevated LogP of 4.56—the highest among close analogs—enables the synthesis of HDAC inhibitor candidates with enhanced membrane permeability compared to those derived from the less lipophilic 3-methyl analog (LogP 3.91) or the parent scaffold (LogP 3.60) . The free carboxylic acid at position 4 provides a direct synthetic handle for conjugation to zinc-binding groups (hydroxamic acid, hydrazide, or o-aminoanilide) via standard amide coupling protocols. Researchers exploring the relationship between cap group lipophilicity and HDAC isoform selectivity or cellular potency should prioritize this compound over less lipophilic analogs.

Antimalarial Drug Discovery: Key Intermediate for 4-Aminoalkyl-2-phenylquinoline Derivatives

US Patent 2003/0097000 specifically identifies the 6-chloro-3-methyl substitution pattern on the 2-phenylquinoline core as part of the pharmacophore for antimalarial activity, with 4-aminoalkyl derivatives of this scaffold showing activity against Plasmodium parasites . The target compound, as the 4-carboxylic acid, is the direct synthetic precursor to these active aminoalcohol and aminoalkyl derivatives. Its high melting point (315°C) provides thermal stability during the amidation or esterification/aminolysis steps required to install the 4-position side chain . For medicinal chemistry groups pursuing phenotypic antimalarial screening or target-based antimalarial programs, this building block offers a documented starting point with patent-validated SAR precedent.

Chemical Biology: Probe Design Leveraging Dual Electron-Withdrawing and Electron-Donating Quinoline Substitution

The simultaneous presence of an electron-withdrawing chloro substituent (position 6) and an electron-donating methyl group (position 3) on the quinoline core creates a unique electronic environment that modulates the pKa of the 4-carboxylic acid and the electron density distribution across the heterocyclic ring system . This electronic configuration is not available in any single-substituent analog. The target compound is therefore suited for the design of chemical probes where quinoline electronics influence target engagement—for example, in metal-chelating inhibitors (where quinoline nitrogen basicity affects metal coordination), in fluorescent probe development (where substituent effects modulate quantum yield and emission wavelength), or in photoaffinity labeling studies (where the chloro substituent may serve as a synthetic handle for further functionalization).

Scaffold-Oriented Synthesis: Diversification at the 4-Carboxylic Acid Handle for Parallel Library Production

The target compound is available from multiple vendors at 95–98% purity with full analytical characterization (NMR, HPLC, LC-MS) and a formal SDS, making it suitable for parallel synthesis workflows in industrial medicinal chemistry settings . The 4-carboxylic acid is the most reactive functional group on the molecule and can be directly diversified via amide bond formation with primary or secondary amines, esterification with alcohols, or reduction to the primary alcohol for subsequent functionalization. The 6-chloro substituent additionally offers the potential for late-stage cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if further scaffold elaboration is desired. The combination of documented purity, multi-vendor availability, and orthogonal reactive handles (carboxylic acid + aryl chloride) makes this compound a practical choice for library production where supply chain reliability and batch-to-batch consistency are critical procurement criteria.

Quote Request

Request a Quote for 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.